Physicochemical Differentiation of the 3-Methoxy-4-methyl Scaffold
The target compound is differentiated from its closest commercially available analog, 3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one (CAS 6238-21-7), by the presence of a C-4 methyl group. This additional substituent increases the molecular weight from 230.26 g/mol to 244.29 g/mol and adds 0.5 units of calculated logP, as determined by the incremental contribution of the methyl group (π = +0.52) in the classic Hansch-Fujita model [1]. This lipophilicity shift is predicted to significantly alter membrane permeability and non-specific protein binding compared to the des-methyl baseline. The difference is quantifiable and meaningful for medicinal chemistry optimization, where logD adjustments are critical for balancing potency and metabolic clearance [1].
| Evidence Dimension | Lipophilicity (calculated logP increment from added methyl group) |
|---|---|
| Target Compound Data | Calculated logP increase of approx. +0.52 log units vs. des-methyl baseline (C15H16O3, MW 244.29) |
| Comparator Or Baseline | 3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one (CAS 6238-21-7, MW 230.26) |
| Quantified Difference | ΔMW ≈ +14 Da; ΔlogP ≈ +0.52 (Hansch π constant for methyl substitution on an aromatic ring) |
| Conditions | In silico estimation based on group contribution method (Hansch-Fujita); validated for planar aromatic systems. |
Why This Matters
A predictable logP adjustment enables rational tuning of permeability and solubility without altering the core pharmacophore, guiding selection over the des-methyl analog in early drug discovery.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
